molecular formula C21H30N2O3 B4978510 methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate

methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate

Cat. No. B4978510
M. Wt: 358.5 g/mol
InChI Key: CWMQARHAEYWJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate, also known as Methylphenidate, is a central nervous system stimulant that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and mechanism of action.

Mechanism of Action

Methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylateate acts by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating attention, motivation, and reward. This compound blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, enhances the transmission of neural signals and improves cognitive function.
Biochemical and Physiological Effects:
methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylateate has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, which are all signs of sympathetic nervous system activation. This compound also increases the release of glucose from the liver, leading to an increase in blood sugar levels. Additionally, it has been found to increase the release of cortisol, a stress hormone, which can have both positive and negative effects on the body.

Advantages and Limitations for Lab Experiments

Methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylateate has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for research. Additionally, it has a well-defined mechanism of action, which allows for precise manipulation of neural signaling pathways. However, there are also limitations to its use in lab experiments. methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylateate has several side effects, such as increased heart rate and blood pressure, which can confound experimental results. Additionally, it is a controlled substance, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on methylphenidate. One area of interest is the potential use of this compound in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing new formulations of methylphenidate that have fewer side effects or longer-lasting effects. Finally, there is a need for further research on the long-term effects of methylphenidate use, particularly in children and adolescents.

Synthesis Methods

Methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylateate is synthesized by the esterification of piperidine-4-carboxylic acid with methylphenylglycidate. The resulting intermediate is then hydrolyzed to produce the final product. This synthesis method has been widely used and optimized in the pharmaceutical industry.

Scientific Research Applications

Methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylateate has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and other neurological disorders. Research has shown that this compound can improve cognitive function, attention span, and memory in individuals with ADHD. Additionally, it has been found to increase wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy.

properties

IUPAC Name

methyl 1-[1-[(3-methylphenyl)methyl]piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-16-4-3-5-17(14-16)15-22-10-6-18(7-11-22)20(24)23-12-8-19(9-13-23)21(25)26-2/h3-5,14,18-19H,6-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMQARHAEYWJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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